N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a chromene structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminobenzothiazole with 4-hydroxycoumarin under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and chromene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted benzothiazole and chromene derivatives .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features that confer distinct biological activities.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-18-10-9-14(12-15(18)22-25-17-6-2-4-8-20(17)30-22)24-21(27)16-11-13-5-1-3-7-19(13)29-23(16)28/h1-12,26H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFACIAJAAFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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